Ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate

Lipophilicity LogP Physicochemical properties

Ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS 1260796-05-1, MFCD16036396) is a fluorinated spirocyclic ester with molecular formula C₁₁H₁₇FO₄ and molecular weight 232.25 g·mol⁻¹. It belongs to the 1,4-dioxaspiro[4.5]decane family—a class of conformationally restricted ketals used as protected cyclohexanone equivalents and pharmaceutical intermediates.

Molecular Formula C11H17FO4
Molecular Weight 232.251
CAS No. 1260796-05-1
Cat. No. B2722685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate
CAS1260796-05-1
Molecular FormulaC11H17FO4
Molecular Weight232.251
Structural Identifiers
SMILESCCOC(=O)C1(CCC2(CC1)OCCO2)F
InChIInChI=1S/C11H17FO4/c1-2-14-9(13)10(12)3-5-11(6-4-10)15-7-8-16-11/h2-8H2,1H3
InChIKeyQIKUVGPOFUCQMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS 1260796-05-1): Compound Identity and Procurement-Relevant Classification


Ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS 1260796-05-1, MFCD16036396) is a fluorinated spirocyclic ester with molecular formula C₁₁H₁₇FO₄ and molecular weight 232.25 g·mol⁻¹ [1]. It belongs to the 1,4-dioxaspiro[4.5]decane family—a class of conformationally restricted ketals used as protected cyclohexanone equivalents and pharmaceutical intermediates [2]. The compound features a single fluorine atom at the 8-position of the cyclohexane ring, geminal to an ethyl ester, producing a stereoelectronically distinct building block where the spirocyclic ketal serves as a latent carbonyl and the α-fluoro ester moiety introduces dipole, hydrogen-bond acceptor capacity, and metabolic resistance relative to the non-fluorinated parent scaffold [3].

Why Ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate Cannot Be Replaced by Generic In-Class Analogs


Substitution of the 8-fluorine atom in Ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate by hydrogen (producing CAS 1489-97-0), by a second fluorine (producing the 8,8-difluoro analog), or by a different functional group fundamentally alters the compound's physicochemical fingerprint, synthetic utility, and metabolic fate [1]. The non-fluorinated analog (XLogP3 ≈ 1.4–1.5) retains ester reactivity but loses the hydrogen-bond acceptor capacity of the C–F bond (heavy atom count 15 vs. 16, H-bond acceptor count 4 vs. 5) and the stereoelectronic protection against CYP-mediated oxidation at the 8-position . The 8,8-difluoro-1,4-dioxaspiro[4.5]decane (CAS 176251-49-3) lacks the ester handle entirely, eliminating the possibility of downstream carboxylic acid or amide derivatization [2]. Positional isomers (e.g., 6-fluoro or 7-fluoro variants) exhibit altered dipole orientation and steric environment, which can shift reaction diastereoselectivity and binding geometry in structure-based design campaigns [3]. These differences are quantifiable and render simple analog interchange scientifically unsound without explicit re-optimization.

Quantitative Differentiation Evidence: Ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate vs. Closest Analogs


Lipophilicity Modulation: Monofluoro-Ester vs. Non-Fluorinated Parent Scaffold

The target compound (XLogP3 = 1.4) exhibits a computed lipophilicity essentially equivalent to the non-fluorinated analog ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (ACD/LogP = 1.41), indicating that monofluorination at the 8-position does not increase logP in this spirocyclic ester scaffold [1]. This contrasts with the class-level expectation for aliphatic fluorination, where single fluorine substitution on cyclohexane rings typically increases logP by 0.1–0.3 units [2]. The absence of a lipophilicity penalty is advantageous: the fluorine atom contributes metabolic stability and electronic modulation without driving up logP, which would risk poorer aqueous solubility and higher non-specific binding [3].

Lipophilicity LogP Physicochemical properties

Hydrogen-Bond Acceptor Capacity Increase: Monofluoro vs. Non-Fluorinated Scaffold

The target compound possesses 5 hydrogen-bond acceptor (HBA) atoms vs. 4 HBA atoms for the non-fluorinated analog (CAS 1489-97-0), with the additional acceptor being the covalently bound fluorine [1]. Organic fluorine can function as a weak H-bond acceptor (C–F···H–X interaction energy typically 2–4 kJ·mol⁻¹), which is absent in the hydrogen-substituted analog [2]. This additional HBA provides an orthogonal pharmacophoric contact point for structure-based design without altering the heavy-atom scaffold topology, and the increased topological polar surface area (TPSA = 44.8 Ų vs. 45 Ų for the non-fluorinated analog, essentially equivalent) indicates that the fluorine contributes acceptor capacity without increasing overall polarity [3].

Hydrogen bonding Molecular recognition Pharmacophore design

Metabolic Stability at the 8-Position: Fluorinated Spirocyclic Esters vs. Non-Fluorinated Analog

In a matched spirocyclic scaffold study (Grosse Maestrup et al., 2009), fluorinated spiro[[2]benzofuran-1,4′-piperidine] derivatives demonstrated significantly reduced in vitro metabolic degradation rates in rat liver microsomes compared to the corresponding non-fluorinated analog [1]. Specifically, the non-fluorinated compound 1 showed higher metabolic turnover than fluorinated analogs 2a, 2d, and 2e (subnanomolar σ1 affinity, Ki = 0.18–0.86 nM), consistent with the class-level principle that C(sp³)–F bonds resist CYP-mediated oxidative metabolism at the fluorinated carbon center [2]. Although direct microsomal stability data for the target compound are not yet published, the 8-fluoro substitution pattern on the cyclohexane ring of the 1,4-dioxaspiro[4.5]decane scaffold is structurally analogous to these proven metabolically stabilized spirocyclic systems [3].

Metabolic stability CYP oxidation In vitro microsomal stability

Conformational Rigidity and sp³-Rich Character: 1,4-Dioxaspiro[4.5]decane vs. Flexible Cyclohexane Esters

The 1,4-dioxaspiro[4.5]decane scaffold enforces conformational restriction through the spirocyclic ketal, locking the cyclohexane ring into a defined chair conformation and eliminating rotational degrees of freedom present in simple cyclohexane carboxylate esters [1]. The target compound has a rotatable bond count of 3 (the ethyl ester side chain), compared to 5 rotatable bonds for the non-spirocyclic analog ethyl 4-oxocyclohexanecarboxylate (the deprotected ketone form) [2]. This reduction in conformational entropy is correlated with improved binding affinity and selectivity in medicinal chemistry campaigns, as evidenced by the increasing prevalence of spirocyclic building blocks in lead-like chemical space (monofluorinated spiro[3.3]heptane building blocks showed the highest propensity to populate lead-like space vs. non- and difluorinated counterparts) [3].

Conformational restriction Three-dimensionality Fraction sp³

19F NMR Spectroscopic Handle for Reaction Monitoring and Analytical Quantification

The 19F NMR spectrum of the target compound displays a characteristic broad singlet at δ −171.25 ppm (376 MHz, CDCl₃), providing a clean, isolated resonance for real-time reaction monitoring, purity assessment, and quantitative NMR (qNMR) that is entirely absent in the non-fluorinated analog [1]. This fluorine NMR handle enables: (i) sensitive detection at low concentrations (19F has 83% the gyromagnetic ratio of ¹H, with near-100% natural abundance), (ii) background-free monitoring in complex reaction mixtures where ¹H NMR signals overlap, and (iii) quantification without internal standard interference [2]. The non-fluorinated analog (CAS 1489-97-0) requires reliance on ¹H NMR, which is less selective in multi-component mixtures .

19F NMR Analytical chemistry Reaction monitoring

Synthetic Versatility: Latent Ketone, Ester, and Fluorine as Three Orthogonal Handles

The target compound simultaneously presents three synthetically orthogonal functional handles: (i) a ketal-protected ketone (1,4-dioxaspiro ring, deprotectable under acidic conditions to generate 4-oxocyclohexanecarboxylate), (ii) an ethyl ester (hydrolyzable to the carboxylic acid CAS 1374652-95-5, or reducible to the alcohol CAS 1256545-97-7 via LiBH₄ as demonstrated in patent US08835411B2 with 56% yield over two steps), and (iii) a tertiary alkyl fluoride (resistant to most reaction conditions) [1][2]. By contrast, the 8,8-difluoro analog (CAS 176251-49-3) lacks the ester handle entirely, and the non-fluorinated analog (CAS 1489-97-0) cannot exploit fluorine-specific reactions (e.g., nucleophilic aromatic substitution is inapplicable, but fluorine-directed metalation or halogen bonding is absent) [3].

Synthetic intermediate Orthogonal functionality Derivatization

High-Value Application Scenarios for Ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate Based on Differential Evidence


Fluorinated Fragment Library Design for 19F NMR-Based Screening

The compound's isolated 19F NMR resonance at δ −171.25 ppm, combined with molecular weight 232.25 Da (within fragment-like space) and 3 rotatable bonds, makes it an ideal fluorinated fragment for 19F NMR-based binding screens. Unlike non-fluorinated fragments, library members incorporating this scaffold enable direct detection of protein–ligand binding via 19F T₂ relaxation or Chemical Shift Perturbation assays without interference from buffer or protein ¹H signals [1][2]. The spirocyclic ketal further reduces conformational entropy, favoring well-defined binding poses in fragment soaking experiments [3].

Late-Stage Functionalization Intermediate for Fluorine-Containing Drug Candidates

As a three-handle intermediate (ketal, ester, C–F), this compound is suited for late-stage diversification in medicinal chemistry programs targeting TRPM8 modulators, metalloproteinase inhibitors, or arylcyclohexanone analgesics—all documented application areas for the 1,4-dioxaspiro[4.5]decane scaffold [1]. The fluorine atom provides metabolic stability at the 8-position (class-level evidence), reducing the need for deuterium substitution or other metabolic blocking strategies [2]. The ester can be hydrolyzed to the carboxylic acid (CAS 1374652-95-5) or reduced to the alcohol (CAS 1256545-97-7) prior to amide coupling or ether formation [3].

Stereoelectronic Probe in Structure–Activity Relationship (SAR) Studies

The matched molecular pair consisting of this fluorinated compound (XLogP3 = 1.4, 5 HBA) and its non-fluorinated analog (ACD/LogP = 1.41, 4 HBA) enables direct attribution of biological activity differences to the C–F bond's stereoelectronic effects (dipole, H-bond acceptor capacity, metabolic shielding) rather than lipophilicity differences, which are negligible (ΔLogP ≈ −0.01) [1][2]. This 'fluorine walk' approach is a standard medicinal chemistry strategy for deconvoluting fluorine contributions to target engagement and selectivity, and the commercial availability of both pair members facilitates procurement for parallel SAR [3].

Building Block for Spirocyclic PROTAC Linkers and Degrader Molecules

The spirocyclic architecture provides three-dimensional exit vectors and conformational rigidity (Fsp³ = 0.73, Complexity = 263), attributes increasingly sought in PROTAC linker design to optimize ternary complex formation and degradation efficiency [1]. The ethyl ester serves as a conjugation handle for amine-containing warheads or E3 ligase ligands, while the fluorine atom offers a 19F NMR reporter for monitoring linker metabolic fate in cellular assays [2]. The compound's 97% commercial purity specification from suppliers such as AChemBlock and Aladdin Scientific supports direct use in degrader synthesis without additional purification [3].

Quote Request

Request a Quote for Ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.